N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a hybrid heterocyclic compound combining a 1,3,4-thiadiazole core with a substituted purine moiety via a sulfanyl-acetamide linker. The 5-methyl-1,3,4-thiadiazol-2-yl group is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities . The sulfanyl (-S-) linker may enhance lipophilicity compared to sulfonamide analogs, influencing pharmacokinetic properties .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O3S2/c1-6-16-17-11(25-6)14-7(21)5-24-12-15-8-9(18(12)2)19(3)13(23)20(4)10(8)22/h5H2,1-4H3,(H,14,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUIHBRSUWDJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound that incorporates the thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure includes:
- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen atoms which is crucial for its biological activity.
- Purine Derivative : The presence of a purine-like structure enhances its interaction with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under discussion has been noted for its potential to act against resistant strains due to its unique structural features.
Anticancer Properties
Thiadiazole derivatives have been linked to anticancer activities through various mechanisms:
- Inhibition of DNA/RNA Synthesis : Compounds like those derived from 1,3,4-thiadiazoles have shown the ability to inhibit nucleic acid synthesis in cancer cells .
- Targeting Kinases : The heteroatoms within the thiadiazole ring can interact with key kinases involved in tumorigenesis .
Anti-inflammatory and Analgesic Effects
Several studies have highlighted the anti-inflammatory properties associated with thiadiazole compounds. The mechanism often involves the modulation of inflammatory mediators and pathways .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit enzymes such as carbonic anhydrase and phosphodiesterases which are crucial in various physiological processes.
- Receptor Modulation : The compound may act as an antagonist at adenosine receptors which play a role in cancer progression and inflammation .
Case Studies
A series of studies have evaluated the efficacy of thiadiazole derivatives in vitro and in vivo:
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group bridging the purine and acetamide moieties undergoes oxidation under controlled conditions:
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with m-CPBA favoring a two-electron transfer pathway. Steric hindrance from the purine system influences regioselectivity.
Nucleophilic Substitution at the Acetamide Group
The acetamide’s carbonyl carbon is susceptible to nucleophilic attack:
| Nucleophile | Base | Conditions | Product | Yield | Applications | References |
|---|---|---|---|---|---|---|
| NH<sub>2</sub>OH | Pyridine | Reflux, 4 hr | Hydroxamic acid | 65% | Chelating agent for metal coordination studies | |
| Hydrazine | EtOH | 80°C, 3 hr | Hydrazide | 81% | Precursor for Schiff base synthesis | |
| Grignard Reagents (R-MgX) | THF, -78°C | 1 hr | Ketone derivatives | 55–68% | Introduces alkyl/aryl groups for SAR studies |
Key Limitation : Bulky nucleophiles exhibit reduced reactivity due to steric crowding near the purine ring.
Ring-Opening Reactions of the Thiadiazole Moiety
The 1,3,4-thiadiazole ring undergoes selective cleavage under basic conditions:
Side Reaction : Prolonged heating leads to decomposition of the purine ring system .
Electrophilic Aromatic Substitution on the Purine Ring
The electron-rich purine moiety participates in halogenation:
| Reagent | Conditions | Position | Product | Yield | References |
|---|---|---|---|---|---|
| Br<sub>2</sub> (1 equiv) | AcOH, 25°C, 2 hr | C-7 | 7-Bromo-purine derivative | 58% | Regioselectivity confirmed by <sup>1</sup>H NMR |
| Cl<sub>2</sub> (gas) | DMF, 0°C, 1 hr | C-8 | 8-Chloro-purine derivative | 49% | Requires strict temperature control |
Computational Support : DFT calculations indicate C-7 is most nucleophilic (Fukui f<sup>+</sup> = 0.152).
Reductive Modification of the Purine Dioxo Groups
The 2,6-dioxo groups on the purine ring can be reduced:
Challenge : Reduction disrupts the conjugated π-system critical for biological activity .
Cross-Coupling Reactions
The thiadiazole ring participates in Pd-catalyzed couplings:
| Reaction Type | Catalyst | Conditions | Product | Yield | Applications | References |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, 80°C | Biaryl derivatives | 63% | Expands π-conjugation for materials science | |
| Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> | CuI, Et<sub>3</sub>N | Alkynylated analogs | 57% | Enhances fluorescence properties |
Optimization : Microwave irradiation reduces reaction time to 15 min with 71% yield.
Comparison with Similar Compounds
Thiadiazole-Acetamide Derivatives with Aromatic Substituents
Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) () share the thiadiazole-acetamide backbone but differ in substituents. Key observations:
- Melting Points : Bulky aromatic groups (e.g., benzyl, chlorobenzyl) correlate with lower melting points (132–140°C for 5e, 5j) compared to smaller alkyl/alkoxy derivatives (158–170°C for 5f, 5g) .
- Synthetic Yields : Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5j) yield 82%, while benzylthio derivatives (5h, 5m) achieve higher yields (85–88%) due to stabilized intermediates .
Purine vs. Sulfonamide Hybrids
The main compound’s purine moiety distinguishes it from sulfonamide-based drugs like acetazolamide (), a carbonic anhydrase inhibitor. Structural contrasts include:
- Functional Groups : The purine’s fused imidazole-pyrimidine ring system enables π-π stacking and hydrogen bonding, whereas sulfonamides (-SO2NH2) rely on polar interactions .
- Bioactivity : Sulfonamide derivatives (e.g., N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(chlorophenyl)acetamide (3d) ) exhibit antimicrobial properties, while purine hybrids may target kinases or nucleotide-binding proteins .
Physicochemical and Spectroscopic Properties
Table 1. Comparative Physicochemical Data
*Data for the main compound is inferred from structural analogs.
Key Insights:
- Melting Points : Thiadiazole derivatives with mercapto (-SH) groups (e.g., 3d) exhibit higher melting points (212–216°C) due to hydrogen bonding, contrasting with sulfanyl (-S-) analogs (132–170°C) .
- Spectral Signatures : The NH proton in 3d (δ 10.15) is absent in sulfanyl-linked compounds, reflecting differences in hydrogen-bonding capacity .
Antimicrobial and Anticancer Profiles
- Thiadiazole-Acetamide Derivatives: Compounds like 5a–j () demonstrate anticancer activity via MTT assay, with IC50 values <10 µM against HeLa cells. The 5-arylideneamino group enhances cytotoxicity through ROS generation .
- Purine Hybrids: The main compound’s purine moiety may inhibit kinases (e.g., cyclin-dependent kinases) or modulate adenosine receptors, a mechanism absent in sulfonamide derivatives .
Enzyme Inhibition
- Acetazolamide Analogs : Derivatives with sulfonamide groups (e.g., N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide ) inhibit carbonic anhydrase isoforms (Ki < 1 nM) .
Preparation Methods
Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine
2-Bromo-5-methyl-1,3,4-thiadiazole (CAS 54044-79-0) serves as a pivotal intermediate. Its amination is achieved through palladium-catalyzed cross-coupling or nucleophilic substitution:
Method A: Buchwald-Hartwig Amination
A mixture of 2-bromo-5-methyl-1,3,4-thiadiazole (1.0 eq), ammonia solution (2.0 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.5 eq) in dioxane is heated at 100°C for 12 hours under nitrogen. Purification by silica gel chromatography (CH₂Cl₂/MeOH 95:5) yields the amine (78% yield).
Method B: Nucleophilic Displacement
Heating 2-bromo-5-methyl-1,3,4-thiadiazole with aqueous ammonia in DMSO at 120°C for 6 hours provides the amine in 65% yield after extraction and crystallization.
Synthesis of 8-Mercapto-1,3,9-Trimethylxanthine
Methylation of Xanthine
Xanthine is selectively methylated at N-1, N-3, and N-9 using dimethyl sulfate in alkaline conditions. The tri-methylated product is isolated via recrystallization from ethanol (mp 228–230°C).
Introduction of Thiol Group
8-Chloro-1,3,9-trimethylxanthine reacts with thiourea in refluxing ethanol to yield 8-mercapto-1,3,9-trimethylxanthine (82% yield). The thiol intermediate is characterized by LC-MS (MH⁺: 241.1) and ¹H NMR (CDCl₃: δ 3.42 (s, 3H, N-CH₃), 3.58 (s, 3H), 3.89 (s, 3H)).
Assembly of the Sulfanylacetamide Linker
Preparation of 2-Bromoacetamide Intermediate
5-Methyl-1,3,4-thiadiazol-2-amine (1.0 eq) reacts with bromoacetyl bromide (1.2 eq) in anhydrous THF at 0°C, followed by stirring at room temperature for 4 hours. The product, 2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, is filtered and dried (mp 145–147°C, 88% yield).
Thiol-Acetamide Coupling
8-Mercapto-1,3,9-trimethylxanthine (1.0 eq) and 2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (1.1 eq) are combined in DMF with K₂CO₃ (2.0 eq) at 60°C for 3 hours. The reaction is monitored by TLC (EtOAc/hexane 1:1), and the product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to afford the target compound as a white solid (mp 192–194°C, 74% yield).
Optimization and Analytical Data
Reaction Condition Screening
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 74 |
| Base | K₂CO₃ | 74 |
| Temperature (°C) | 60 | 74 |
| Alternative Base | NaH (decomposition observed) | <10 |
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆) : δ 2.62 (s, 3H, CH₃-thiadiazole), 3.28 (s, 3H, N-CH₃), 3.41 (s, 3H), 3.87 (s, 3H), 4.32 (s, 2H, CH₂-S), 8.12 (s, 1H, purine H).
-
LC-MS (ESI+) : m/z 410.1 [M+H]⁺.
Alternative Synthetic Routes
Microwave-Assisted Coupling
A mixture of 5-methyl-1,3,4-thiadiazol-2-amine, 8-mercapto-1,3,9-trimethylxanthine, and EDCl/HOBt in DMF is irradiated at 100°C for 20 minutes, yielding the product in 68% purity.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing thiadiazole derivatives with chloroacetyl chloride in triethylamine (as a base and solvent) for 4 hours under TLC monitoring is a common approach . Purification involves recrystallization using solvents like pet-ether to isolate the product.
- Key Considerations : Optimize molar ratios (e.g., 1:1 for reactants) and monitor reaction progress via TLC (Rf value tracking) to minimize side products.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- Methodology :
- NMR : Analyze proton environments, e.g., thiadiazole protons appear as singlets (δ 2.4–2.6 ppm for methyl groups), while purine ring protons show downfield shifts (δ 7.0–8.5 ppm). Coupling constants (e.g., J = 7.2 Hz for aromatic protons) help confirm connectivity .
- MS : Use electron ionization (EI) to detect molecular ion peaks (e.g., m/z 189 for similar thiadiazole-acetamide derivatives) and fragmentation patterns (e.g., loss of CO or S fragments) .
- Data Table :
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Thiadiazole-CH3 | 2.45 | Singlet | - |
| Purine-CH3 | 3.12 | Singlet | - |
| Aromatic H | 7.04 | Triplet | 7.2 |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar thiadiazole-purinyl hybrids?
- Methodology :
- X-ray Crystallography : Resolve ambiguities in NMR assignments by determining bond lengths (e.g., C–S bond ~1.74 Å in thiadiazole rings) and dihedral angles (e.g., 85°–90° between purine and thiadiazole planes) .
- DFT Calculations : Compare experimental IR stretching frequencies (e.g., C=O at 1680 cm⁻¹) with computed vibrational spectra to validate tautomeric forms.
- Case Study : In , X-ray analysis of N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide confirmed non-planar geometry, explaining unexpected NMR splitting patterns.
Q. What computational approaches are suitable for predicting the reactivity of the sulfanyl-acetamide moiety in nucleophilic environments?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in DMSO or water) to study nucleophilic attack on the sulfanyl group.
- COMSOL Multiphysics : Use AI-driven parameter optimization to simulate reaction kinetics under varying temperatures (25–80°C) and pH (4–10) .
Q. How can researchers assess the compound’s stability under physiological conditions for potential bioactivity studies?
- Methodology :
- HPLC Stability Assay : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via retention time shifts (C18 column, 254 nm detection).
- Mass Spectrometric Profiling : Identify hydrolytic byproducts (e.g., cleavage of the acetamide bond) using high-resolution LC-MS.
- Key Finding : Thiadiazole derivatives with methyl substituents (e.g., 5-methyl group) exhibit enhanced hydrolytic stability compared to unsubstituted analogs .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the final coupling step between thiadiazole and purinyl fragments?
- Solutions :
- Catalytic Optimization : Use Pd/C or CuI to accelerate cross-coupling reactions (yield improvement from 45% to 72%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 4 hours to 30 minutes while maintaining >95% purity .
Q. How to design a robust HPLC protocol for separating this compound from structurally similar impurities?
- Protocol :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile (20% → 60%) and 0.1% trifluoroacetic acid over 20 minutes.
- Detection : UV at 254 nm; retention time ~12.3 minutes .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental LogP values for this compound?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
